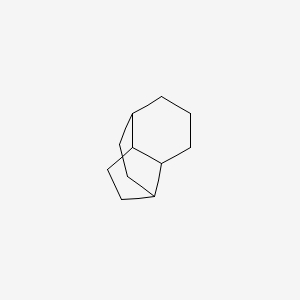
Octahydro-1H-1,4-ethanoindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-1,4-ethanoindene is a bicyclic hydrocarbon with the molecular formula C11H18. This compound is characterized by its fused five- and six-membered rings, making it a member of the bicyclo[4.3.0]nonane family. It is also known by other names such as trans-Perhydroindene and trans-Octahydro-1H-indene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-1,4-ethanoindene typically involves the hydrogenation of indene or its derivatives. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the bromination of octahydro-1H-indene followed by dehydrobromination .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of hydrogen gas and a suitable catalyst, typically palladium or platinum, under elevated temperatures and pressures to achieve complete hydrogenation of the indene precursor .
Analyse Des Réactions Chimiques
Types of Reactions: Octahydro-1H-1,4-ethanoindene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), high temperature, or UV light
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Brominated derivatives
Applications De Recherche Scientifique
Octahydro-1H-1,4-ethanoindene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Octahydro-1H-1,4-ethanoindene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways . The exact pathways and targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Octahydro-1H-1,4-ethanoindene can be compared with other similar bicyclic hydrocarbons, such as:
Decalin (Decahydronaphthalene): Another bicyclic hydrocarbon with two fused six-membered rings.
Bicyclo[4.3.0]nonane: A structural isomer with different ring fusion patterns.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo selective functionalization makes it valuable in various synthetic applications .
Propriétés
Numéro CAS |
60887-91-4 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
tricyclo[5.4.0.04,8]undecane |
InChI |
InChI=1S/C11H18/c1-2-8-4-5-9-6-7-11(8)10(9)3-1/h8-11H,1-7H2 |
Clé InChI |
WGVHSGULIZWLSR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC3CCC2C3C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)
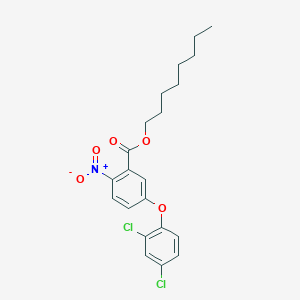
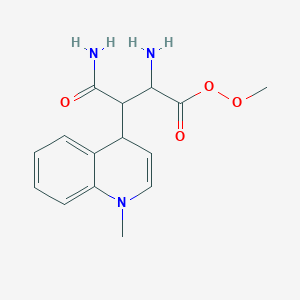
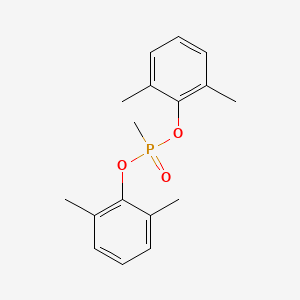

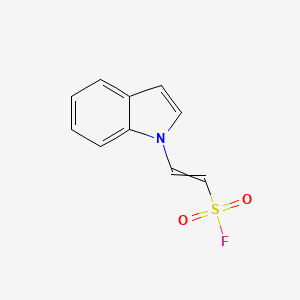
![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
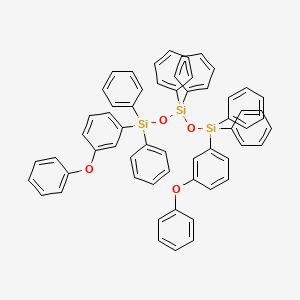
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
